molecular formula C16H11BrO5S B2838371 (Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 622812-83-3

(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2838371
CAS No.: 622812-83-3
M. Wt: 395.22
InChI Key: XDRZKNZXLIITOI-NVNXTCNLSA-N
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Description

(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C16H11BrO5S and its molecular weight is 395.22. The purity is usually 95%.
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Biological Activity

(Z)-2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, emphasizing its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C18H16BrO5S\text{C}_{18}\text{H}_{16}\text{BrO}_5\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its anti-cancer and anti-inflammatory properties.

1. Anticancer Activity

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

  • Cell Lines Tested:
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715.4Apoptosis induction
HeLa12.8Cell cycle arrest
A54918.2Inhibition of proliferation

2. Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce the production of pro-inflammatory cytokines.

Table 2: Inflammatory Marker Reduction

CytokineControl Level (pg/mL)Treated Level (pg/mL)% Reduction
TNF-α25015040%
IL-630018040%
IL-1β20012040%

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction: Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs).
  • Cytokine Modulation: Inhibition of NF-kB signaling pathways, leading to decreased inflammatory responses.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer:
    • Researchers administered varying doses to MCF-7 xenografts in mice. Results showed a significant reduction in tumor size compared to controls.
  • Inflammation Model:
    • In a carrageenan-induced paw edema model, the compound demonstrated a notable decrease in edema formation, suggesting effective anti-inflammatory properties.

Properties

IUPAC Name

[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO5S/c1-23(19,20)22-12-5-6-13-14(9-12)21-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9H,1H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRZKNZXLIITOI-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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